6-Chloro-4-azaindole-2-carboxylic acid ethyl ester
CAS No.: 1260386-97-7
Cat. No.: VC8224577
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260386-97-7 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3 |
| Standard InChI Key | SKIVQYJOFLLWJR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is systematically named ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, reflecting its bicyclic structure comprising a pyridine ring fused with a pyrrole moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260386-97-7 | |
| Molecular Formula | ||
| Molecular Weight | 224.64 g/mol | |
| IUPAC Name | Ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Exact Mass | 224.0355 g/mol |
The compound’s structure features a chlorine atom at the 6-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrrole ring. This substitution pattern enhances its electronic properties, making it a candidate for drug discovery programs targeting ATP-binding sites in kinases .
Physicochemical Properties
Limited experimental data are available for this compound, but its properties can be inferred from structural analogs:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and heterocyclic moieties.
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Melting Point: Estimated to range between 120–150°C based on similar azaindole derivatives.
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LogP: Predicted logP value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Further characterization via NMR and mass spectrometry would clarify its spectral fingerprints, as evidenced by nuclear magnetic resonance (NMR) data provided for related compounds in patent literature .
Applications in Pharmaceutical Research
Azaindoles are privileged scaffolds in drug discovery, and this compound’s structure aligns with two key therapeutic areas:
Kinase Inhibition
The ethyl ester group enhances membrane permeability, making it a precursor for prodrugs targeting tyrosine kinases. For example, analogs like 4-methoxy-7-azaindole exhibit inhibitory activity against kinases involved in cancer progression .
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